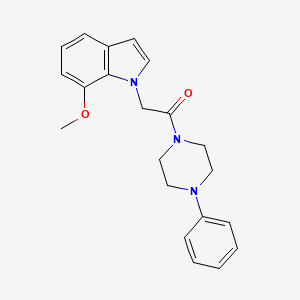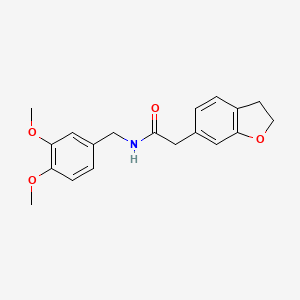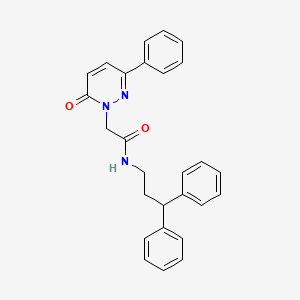
2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features a complex structure combining an indole moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole derivative is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 7-position.
Piperazine Derivative Synthesis: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Coupling Reaction: The final step involves coupling the methoxylated indole with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with the piperazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding affinities and specificities of indole and piperazine derivatives.
Medicine
Medically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indole moiety can mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for these receptors.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the methoxy group, which may affect its binding affinity and selectivity.
2-(7-hydroxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its pharmacokinetic properties.
2-(5-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: The methoxy group is positioned differently, which can influence its interaction with molecular targets.
Uniqueness
The presence of the methoxy group at the 7-position of the indole ring in 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique and can significantly impact its pharmacological profile. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors more effectively than similar compounds.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(7-methoxyindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-19-9-5-6-17-10-11-24(21(17)19)16-20(25)23-14-12-22(13-15-23)18-7-3-2-4-8-18/h2-11H,12-16H2,1H3 |
InChI Key |
MLZIPWYOPLFWHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-D-phenylalaninate](/img/structure/B11140949.png)

![7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B11140967.png)


![methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11140989.png)
![1',3',5'-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1'{H},2{H}-3,4'-bipyrazole](/img/structure/B11140991.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140995.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141003.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B11141009.png)
![2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141016.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11141021.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11141039.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11141043.png)
